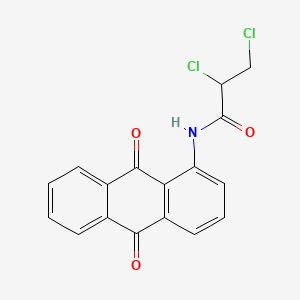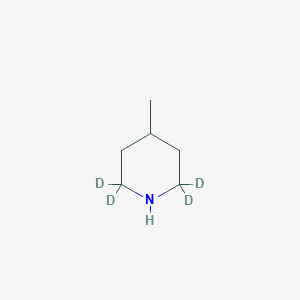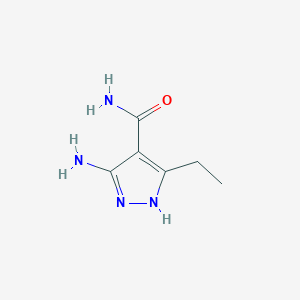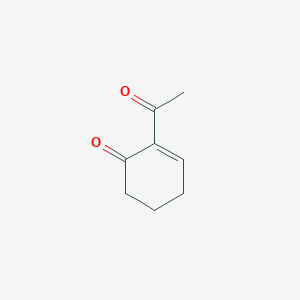
Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) is a heterocyclic aromatic organic compound. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves the cyclization of suitable precursors. For this specific compound, a possible synthetic route could involve the reaction of a suitable dihydropyridine precursor with methoxy and methylthio substituents under controlled conditions. The reaction might require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of pyridine derivatives often involves large-scale chemical reactions in reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Pyridine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Reduction of the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.
科学的研究の応用
Pyridine derivatives are extensively studied for their applications in various fields:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Investigated for their biological activity, including antimicrobial and anticancer properties.
Medicine: Some pyridine derivatives are used as active pharmaceutical ingredients in drugs.
Industry: Employed as solvents, catalysts, and intermediates in the production of agrochemicals and dyes.
作用機序
The mechanism of action of pyridine derivatives depends on their specific structure and functional groups. They may interact with biological targets such as enzymes, receptors, and nucleic acids. The presence of methoxy and methylthio groups could influence their binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
Pyridine: The parent compound with a simple aromatic ring.
2,3-Dihydropyridine: A partially saturated derivative.
2,5-Dimethoxypyridine: A derivative with methoxy groups at positions 2 and 5.
6-Methylthiopyridine: A derivative with a methylthio group at position 6.
Uniqueness
Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) is unique due to the combination of methoxy and methylthio substituents, which may impart distinct chemical and biological properties compared to other pyridine derivatives.
特性
CAS番号 |
494747-08-9 |
|---|---|
分子式 |
C8H13NO2S |
分子量 |
187.26 g/mol |
IUPAC名 |
2,5-dimethoxy-6-methylsulfanyl-2,3-dihydropyridine |
InChI |
InChI=1S/C8H13NO2S/c1-10-6-4-5-7(11-2)9-8(6)12-3/h4,7H,5H2,1-3H3 |
InChIキー |
NFDZJJUSZZVHDC-UHFFFAOYSA-N |
正規SMILES |
COC1CC=C(C(=N1)SC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


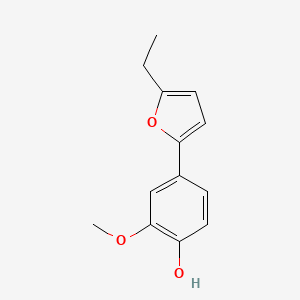

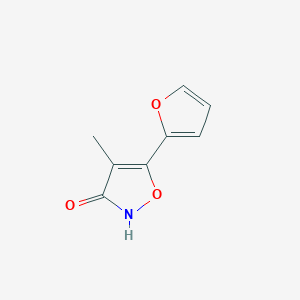
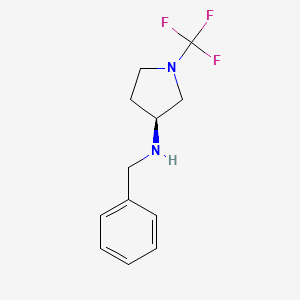
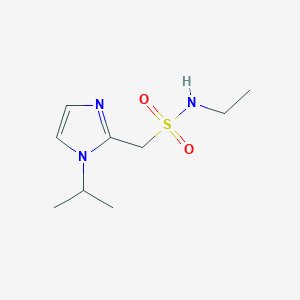
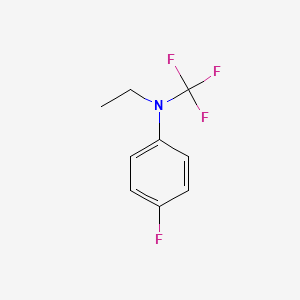
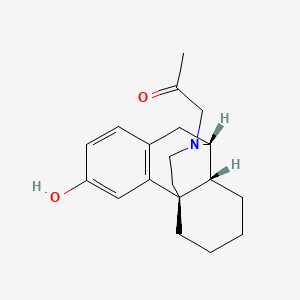

![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)
